molecular formula C23H18F3N3O B6091961 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

Cat. No.: B6091961
M. Wt: 409.4 g/mol
InChI Key: UTHSWXUVOFAOIQ-UHFFFAOYSA-N
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Description

2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, introduction of the cyclopropyl and difluoromethyl groups, and final etherification to attach the phenyl methyl ether moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound

Properties

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-methoxyphenyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O/c1-30-19-5-3-2-4-16(19)18-12-17(22(25)26)20-21(13-6-7-13)28-29(23(20)27-18)15-10-8-14(24)9-11-15/h2-5,8-13,22H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHSWXUVOFAOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C(=C2)C(F)F)C(=NN3C4=CC=C(C=C4)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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